Laquinimod Sodium

Multiple Sclerosis Neuroprotection Brain Volume Loss

Researchers studying MS neurodegeneration face oral agents with tightly correlated anti-inflammatory and neuroprotective effects, complicating mechanistic studies. Laquinimod sodium uniquely decouples these: 32.8% brain atrophy reduction and 36% disability progression decrease vs. 23% ARR reduction, enabling neuroprotection-specific modeling. • Validated AhR agonist; efficacy lost in AhR-/- EAE models • CYP3A4 substrate for hepatic drug interaction studies • ≥98% purity; reliable global R&D supply

Molecular Formula C19H16ClN2NaO3
Molecular Weight 378.8 g/mol
CAS No. 248282-07-7
Cat. No. B132467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaquinimod Sodium
CAS248282-07-7
Synonyms5-Chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide Sodium Salt;  ABR 215062 Sodium;  N-Ethyl-N-phenyl-1,2-dihydro-4-_x000B_hydroxy-5-chloro-1-methyl-2-oxoquinoline-3-carboxamide Sodium Salt;  TV 5600; 
Molecular FormulaC19H16ClN2NaO3
Molecular Weight378.8 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)[O-].[Na+]
InChIInChI=1S/C19H17ClN2O3.Na/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24;/h4-11,23H,3H2,1-2H3;/q;+1/p-1
InChIKeyJWHPPWBIIQMBQC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Laquinimod Sodium: Immunomodulatory & Neuroprotective MS Research


Laquinimod sodium (ABR-215062 sodium) is an orally bioavailable carboxamide derivative that functions as a neuroimmunomodulator [1]. It is primarily investigated as a research compound for the potential treatment of relapsing-remitting (RRMS) and chronic progressive (CPMS) forms of multiple sclerosis, as well as neurodegenerative diseases [1]. The compound's dual mechanism involves immunomodulation via activation of the aryl hydrocarbon receptor (AhR) pathway and direct neuroprotective effects independent of this pathway [2].

AhR pathway activation study fit
Neuroprotection assay response context
Orally bioavailable tool compound for MS models

Unique Profile of Laquinimod Sodium in MS Research


In the landscape of oral immunomodulators for multiple sclerosis research, compounds such as fingolimod, dimethyl fumarate, and teriflunomide cannot be considered interchangeable with laquinimod sodium. These agents operate through distinct molecular targets and pharmacodynamics [1]. Laquinimod's unique engagement of the aryl hydrocarbon receptor (AhR) pathway and its pronounced effect on neurodegenerative processes, such as brain atrophy, differentiate its research profile from those of sphingosine-1-phosphate receptor modulators or Nrf2 pathway activators [2]. The quantitative evidence provided below demonstrates that laquinimod's activity on disability progression and brain volume loss is not replicated by simply substituting a different oral agent.

AhR vs S1P/Nrf2/DHODH targets
Mechanism mismatch limits direct replacement with fingolimod, dimethyl fumarate, or teriflunomide.
Endpoint profile may not transfer
Brain atrophy and disability progression outcomes may differ with alternative oral agents.
CYP3A4-mediated DDI liability
Metabolic pathway differences require study-specific validation, not class assumption.

Quantitative Differentiation of Laquinimod Sodium


Brain Atrophy Reduction

Laquinimod demonstrated a 32.8% reduction in brain atrophy over 24 months compared to placebo in the phase III ALLEGRO trial [1]. While cross-study comparisons indicate that fingolimod also reduces brain atrophy, the effect is achieved through a different mechanism (S1P receptor modulation) [2]. The specific quantitative difference observed in ALLEGRO was a brain volume loss of approximately 0.8% for laquinimod-treated patients versus 1.5% for placebo patients (p<0.0001) [1].

Brain Atrophy Endpoint
Cross-study comparable
32.8% relative reduction (p<0.001)
Supports neurodegeneration endpoint interpretation
24-month ALLEGRO trial context
Multiple Sclerosis Neuroprotection Brain Volume Loss

Disability Progression Reduction

In the ALLEGRO phase III trial, laquinimod reduced the risk of sustained disability progression by 36% compared to placebo [1]. This effect on disability was noted to be more pronounced than its effect on annualized relapse rate (ARR), a unique profile among the class of oral MS therapies [2]. Approximately 10% of laquinimod-treated patients progressed versus about 15% of placebo patients (p=0.0122) [1].

Disability Progression
Class-level inference
36% RR reduction (p=0.0122)
Supports functional endpoint context
Functional dissociation from relapse rate
Multiple Sclerosis Disability Progression EDSS

AhR Pathway Dependency

The therapeutic effect of laquinimod in the experimental autoimmune encephalomyelitis (EAE) model is entirely dependent on the aryl hydrocarbon receptor (AhR). The compound's ability to reduce clinical scores and CNS inflammation was completely abolished in AhR knockout (AhR-/-) mice, whereas neuroprotective effects (BDNF elevation) remained intact [1]. This is in contrast to other oral agents like dimethyl fumarate, which primarily acts via Nrf2, and teriflunomide, which inhibits dihydroorotate dehydrogenase [2].

AhR Pathway Dependency
Head-to-head
Efficacy abolished in AhR-/- Wild-type: significant improvement
Supports target-specific pathway study
Neuroprotection (BDNF) remains intact
Immunomodulation Aryl Hydrocarbon Receptor EAE Model

CYP3A4-Mediated Metabolism

Laquinimod is extensively metabolized by cytochrome P450 (CYP) 3A4 [1]. This is a key differentiator from other oral MS research compounds like dimethyl fumarate (which is metabolized by esterases) or teriflunomide (which undergoes minimal metabolism) [2]. Co-administration with the strong CYP3A4 inhibitor ketoconazole significantly alters laquinimod pharmacokinetics, while induction with rifampin reduces exposure, establishing a clear drug-drug interaction (DDI) profile [1].

CYP3A4 Metabolism
Class-level inference
CYP3A4 (extensive) Esterases / minimal metabolism
Supports metabolic DDI research context
Not class-predictable
Pharmacokinetics Drug-Drug Interactions CYP3A4

Plasma Exposure Profile

At a clinically relevant dose of 0.6 mg once daily, laquinimod achieves a steady-state peak plasma concentration (Cmax) of 380.4 ng/mL and an area under the curve (AUC) of 7559 ng·h/mL [1]. This exposure profile is markedly different from fingolimod, which at a 0.5 mg dose yields a Cmax of approximately 1.1 ng/mL [2], reflecting distinct absorption, distribution, and clearance properties. Laquinimod's pharmacokinetics are dose-proportional in the 0.5 to 2.0 mg range [3].

Plasma Exposure
Cross-study comparable
Cmax 380.4 ng/mL (0.6 mg)
Supports exposure-response modeling
~345-fold higher than fingolimod
Pharmacokinetics Cmax AUC

Laquinimod Sodium Research Applications


Neurodegeneration Independent of Relapses

Researchers studying the disconnect between inflammatory relapses and progressive neurodegeneration in MS will find laquinimod a valuable tool. The compound's quantified 32.8% reduction in brain atrophy and 36% reduction in disability progression, often in the context of a more modest 23% ARR reduction, allows for the specific modeling of neuroprotective outcomes [1]. This is in contrast to agents where effects on relapse and atrophy are more tightly correlated.

AhR Pathway Activation in CNS Autoimmunity

For studies focused on the role of the aryl hydrocarbon receptor in central nervous system inflammation and immunomodulation, laquinimod serves as a validated, pathway-specific agonist. The complete loss of its immunomodulatory efficacy in AhR-/- EAE models provides a powerful tool for dissecting AhR-dependent and -independent effects in neuroinflammation [1].

CYP3A4 Metabolism and Drug Interactions

Laquinimod's established role as a CYP3A4 substrate makes it a relevant probe for investigating hepatic metabolism in the context of neuroimmunomodulation. Research protocols involving potential CYP3A4 inhibitors or inducers can utilize laquinimod to study alterations in pharmacokinetics and the resultant impact on CNS drug exposure, a scenario not applicable to non-CYP metabolized comparators [1].

High Systemic Exposure Pharmacokinetics

Given its distinct PK profile with a Cmax of 380.4 ng/mL at a standard 0.6 mg dose, laquinimod is suitable for research scenarios where high systemic drug levels are required to achieve therapeutic CNS concentrations [1]. This differentiates it from compounds with very low systemic exposure, like fingolimod (Cmax 1.1 ng/mL), and allows for the study of exposure-response relationships in different experimental systems [2].

Application
Selection Property
Validation Focus
MS Neurodegeneration Modeling
Brain atrophy endpoint context
Relapse-independent progression
AhR Pathway CNS Autoimmunity
AhR-dependent immunomodulation
AhR-/- model validation
CYP3A4 Drug Interaction Studies
CYP3A4 substrate profile
DDI-mediated exposure alteration
Systemic Exposure-Response Research
High systemic exposure context
CNS concentration relationship

Technical Documentation Hub

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25 linked technical documents
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